![molecular formula C24H29N5O2S B6564511 2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-46-2](/img/structure/B6564511.png)
2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The compound contains a benzene sulfonamide core, with a pyrimidinyl and a piperidinyl group attached to the nitrogen of the sulfonamide. These groups are likely to influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the sulfonamide, pyrimidinyl, and piperidinyl groups in this compound would likely make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Imatinib Analogue: “2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide” shares structural similarities with imatinib, a well-known therapeutic agent used to treat leukemia. Imatinib specifically inhibits tyrosine kinases and has been successful in managing certain forms of leukemia. Researchers have explored analogues of imatinib, and F2078-0316 is one such compound that may exhibit similar kinase inhibition properties .
Organic Synthesis and Catalysis
Hydromethylation: The compound has been involved in catalytic protodeboronation reactions, enabling the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers paired F2078-0316 with a Matteson–CH₂–homologation to achieve this hydromethylation sequence. Notably, it was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Heterocyclic Chemistry
Imidazole Derivative: The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in various biological processes and are found in many biologically active compounds. Understanding the reactivity and properties of F2078-0316’s imidazole ring could lead to novel applications .
Safety and Hazards
Orientations Futures
The development of new sulfonamide derivatives is an active area of research, particularly in the search for new antibacterial agents. The addition of different functional groups, such as the pyrimidinyl and piperidinyl groups in this compound, could potentially enhance its activity or selectivity .
Mécanisme D'action
Target of Action
Similar compounds containing a piperidine moiety have been found to play a significant role in the pharmaceutical industry . Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine moiety are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s important to note that the bioavailability of similar compounds can be influenced by factors such as metabolism in vivo .
Result of Action
Compounds with similar structures have been found to have various pharmacological activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as air and moisture stability .
Propriétés
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2S/c1-17-7-12-22(18(2)15-17)32(30,31)28-21-10-8-20(9-11-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFHGRKLVHTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.